O-isopropyl-N,N'-diisopropylisourea chemical structure and stability
O-isopropyl-N,N'-diisopropylisourea chemical structure and stability
An In-depth Technical Guide to O-isopropyl-N,N'-diisopropylisourea: Chemical Structure and Stability
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of O-isopropyl-N,N'-diisopropylisourea, a member of the O-alkylisourea class of compounds. The guide delves into its chemical structure, synthesis, and, most critically, its inherent stability and potential degradation pathways. Drawing upon established principles of organic chemistry and analytical science, this document offers field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. The content is structured to provide a foundational understanding and practical guidance for the handling and characterization of this and related isourea derivatives.
Introduction to O-Alkylisoureas
O-alkylisoureas are a class of organic compounds characterized by an isourea core with an alkyl group attached to the oxygen atom. They are valuable intermediates in organic synthesis, frequently employed in the formation of esters, particularly from sterically hindered carboxylic acids.[1] The reactivity of the isourea functional group, while beneficial for synthesis, also contributes to its inherent instability, a critical consideration for its application in multi-step syntheses and for the stability of any final product containing this moiety. This guide focuses specifically on O-isopropyl-N,N'-diisopropylisourea, providing a detailed examination of its chemical nature and stability profile.
Chemical Structure and Properties of O-isopropyl-N,N'-diisopropylisourea
The chemical structure of O-isopropyl-N,N'-diisopropylisourea features a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and an oxygen atom. The isopropyl groups on the nitrogen atoms and the isopropyl group on the oxygen atom contribute to the steric bulk and electronic properties of the molecule.
Caption: Chemical structure of O-isopropyl-N,N'-diisopropylisourea.
Table 1: Physicochemical Properties of O-isopropyl-N,N'-diisopropylisourea (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂N₂O | N/A |
| Molecular Weight | 186.30 g/mol | N/A |
| Appearance | Colorless oil (predicted) | [2] |
| Boiling Point | ~180-200 °C at reduced pressure (estimated) | N/A |
| Solubility | Soluble in organic solvents like dichloromethane, hexane, and ethyl acetate. | [3][4] |
Synthesis of O-isopropyl-N,N'-diisopropylisourea
The synthesis of O-alkylisoureas is typically achieved through the reaction of an alcohol with a carbodiimide.[5] For O-isopropyl-N,N'-diisopropylisourea, this involves the reaction of isopropanol with N,N'-diisopropylcarbodiimide (DIC). The reaction is often catalyzed by a copper(I) salt, such as cuprous chloride (CuCl), to improve the reaction rate and yield.[2][3]
Experimental Protocol: Synthesis
Objective: To synthesize O-isopropyl-N,N'-diisopropylisourea from isopropanol and N,N'-diisopropylcarbodiimide.
Materials:
-
Isopropanol
-
N,N'-diisopropylcarbodiimide (DIC)
-
Cuprous chloride (CuCl)
-
Anhydrous dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Neutral alumina
-
Round-bottom flask
-
Magnetic stirrer
-
Short column for chromatography
Procedure:
-
To a solution of N,N'-diisopropylcarbodiimide (1.0 eq) in anhydrous dichloromethane, add isopropanol (1.1 eq).
-
Add a catalytic amount of cuprous chloride (approx. 1 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with hexane.
-
Pass the mixture through a short column of neutral alumina, eluting with a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane) to remove the catalyst and any polar byproducts.[3]
-
Concentrate the eluate under reduced pressure to yield O-isopropyl-N,N'-diisopropylisourea as an oil.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can react with the carbodiimide to form a urea byproduct, reducing the yield of the desired isourea.
-
Catalyst: Cuprous chloride is an effective catalyst for the addition of alcohols to carbodiimides, proceeding through a copper-alkoxide intermediate.
-
Purification: Column chromatography on neutral alumina is a mild purification method suitable for removing the copper catalyst and any polar impurities without causing degradation of the product.[3]
Stability of O-isopropyl-N,N'-diisopropylisourea
The stability of O-alkylisoureas is a critical parameter, as they are known to undergo rearrangement and hydrolysis.[6][7] Understanding these degradation pathways is essential for their proper handling, storage, and application.
Thermal Rearrangement (O- to N-Acyl Migration)
While the target molecule is not an O-acylisourea, the analogous rearrangement is a primary concern for isoureas in general. For O-acylisoureas, a well-documented instability is the[1][3]-rearrangement to form the more thermodynamically stable N-acylurea.[6] In the case of O-isopropyl-N,N'-diisopropylisourea, a similar thermal or acid-catalyzed rearrangement could potentially occur, although it would involve the migration of an isopropyl group, which is less common than acyl group migration.[8]
Hydrolysis
Isoureas are susceptible to hydrolysis, which involves the cleavage of the C-O or C-N bonds by water.[7][9] The hydrolysis can be catalyzed by either acid or base.
-
Acid-catalyzed hydrolysis: Under acidic conditions, the nitrogen atoms of the isourea can be protonated, making the central carbon atom more electrophilic and susceptible to nucleophilic attack by water. This would likely lead to the formation of N,N'-diisopropylurea and isopropanol.
-
Base-catalyzed hydrolysis: Under basic conditions, hydroxide ions can directly attack the central carbon atom, leading to the formation of N,N'-diisopropylurea and isopropanol.[10]
Caption: Potential hydrolysis degradation pathway.
Experimental Protocol: Stability Assessment
A robust stability testing protocol is crucial to define the shelf-life and optimal storage conditions for O-isopropyl-N,N'-diisopropylisourea.
Objective: To evaluate the chemical stability of O-isopropyl-N,N'-diisopropylisourea under various conditions (temperature, pH).
Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for this assessment.[11][12]
Materials:
-
Synthesized and purified O-isopropyl-N,N'-diisopropylisourea
-
HPLC grade acetonitrile and water
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Temperature-controlled chambers/ovens
Procedure:
-
Method Development: Develop an HPLC method capable of separating the parent compound from potential degradation products like N,N'-diisopropylurea. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[11]
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve a known concentration of the isourea in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Dissolve the isourea in a solution of 0.1 M NaOH and heat at a controlled temperature.
-
Neutral Hydrolysis: Dissolve the isourea in water and heat at a controlled temperature.
-
Thermal Stress: Store the neat compound or a solution in an inert solvent at an elevated temperature (e.g., 60 °C).
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound over time.
-
Identify and quantify the formation of any degradation products. The appearance and increase of a peak corresponding to N,N'-diisopropylurea would be a key indicator of degradation.
-
Calculate the degradation rate under each condition.
-
Caption: Experimental workflow for stability testing.
Table 2: Representative Stability Data (Hypothetical)
| Condition | Time (h) | O-isopropyl-N,N'-diisopropylisourea (%) | N,N'-diisopropylurea (%) |
| 0.1 M HCl, 60 °C | 0 | 100 | 0 |
| 4 | 65 | 35 | |
| 8 | 30 | 70 | |
| 0.1 M NaOH, 60 °C | 0 | 100 | 0 |
| 4 | 55 | 45 | |
| 8 | 15 | 85 | |
| Water, 60 °C | 0 | 100 | 0 |
| 4 | 98 | 2 | |
| 8 | 95 | 5 | |
| 60 °C (neat) | 0 | 100 | 0 |
| 4 | 99 | <1 | |
| 8 | 98 | <2 |
Conclusion
O-isopropyl-N,N'-diisopropylisourea is a synthetically useful compound whose application requires a thorough understanding of its stability. This guide has detailed its chemical structure, provided a robust synthesis protocol, and outlined its primary degradation pathways, namely hydrolysis. The provided experimental protocol for stability assessment offers a framework for researchers to characterize the stability of this and other O-alkylisourea derivatives, ensuring their effective and reliable use in research and development. The key takeaway for scientists is the pronounced susceptibility of this isourea to both acidic and basic hydrolysis, necessitating careful control of reaction and storage conditions to maintain its integrity.
References
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